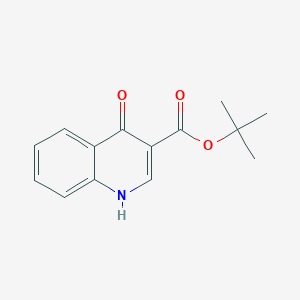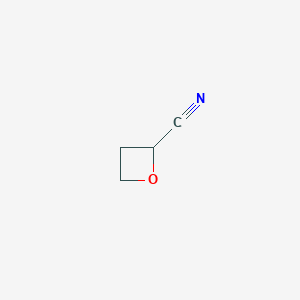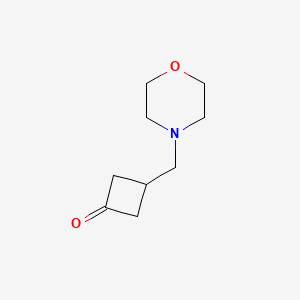![molecular formula C12H11BrS B13929443 4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene](/img/structure/B13929443.png)
4-Bromo-3-(cyclopropylmethyl)benzo[B]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene is a heterocyclic compound that features a bromine atom and a cyclopropylmethyl group attached to a benzo[b]thiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene typically involves the bromination of benzo[b]thiophene derivatives. One common method includes the reaction of benzo[b]thiophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Another approach involves the use of aryne intermediates. In this method, o-silylaryl triflates react with alkynyl sulfides to form benzo[b]thiophene derivatives in a one-step intermolecular manner .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to remove the bromine atom.
Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids to replace the bromine atom with various aryl or alkyl groups.
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to remove the bromine atom.
Major Products Formed
Substituted Benzo[b]thiophenes: Products with various functional groups replacing the bromine atom.
Sulfoxides and Sulfones: Oxidation products with higher oxidation states of sulfur.
Cyclized Products: Complex ring structures formed through cyclization reactions.
Applications De Recherche Scientifique
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as a precursor for various functionalized benzo[b]thiophenes.
Materials Science: It is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The cyclopropylmethyl group and bromine atom can influence the compound’s binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromobenzo[b]thiophene: A similar compound with a bromine atom at the 3-position instead of the 4-position.
4-Bromo-3-formylbenzo[b]thiophene: A derivative with a formyl group at the 3-position.
3-Bromo-2-methylbenzo[b]thiophene: A compound with a methyl group at the 2-position and a bromine atom at the 3-position.
Uniqueness
4-Bromo-3-(cyclopropylmethyl)benzo[b]thiophene is unique due to the presence of the cyclopropylmethyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall chemical behavior, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C12H11BrS |
|---|---|
Poids moléculaire |
267.19 g/mol |
Nom IUPAC |
4-bromo-3-(cyclopropylmethyl)-1-benzothiophene |
InChI |
InChI=1S/C12H11BrS/c13-10-2-1-3-11-12(10)9(7-14-11)6-8-4-5-8/h1-3,7-8H,4-6H2 |
Clé InChI |
GCOAJXPLKLEVQW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CC2=CSC3=C2C(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[2-(Methylsulfonyl)-4-pyridinyl]cyclopropanamine](/img/structure/B13929406.png)


![Ethyl 5-cyano-2-{[(3,4-dimethoxybenzyl)oxy]methyl}-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B13929426.png)


